[(1S,2R,3S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol
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Overview
Description
[(1S,2R,3S,4R)-3-(hydroxymethyl)-2-bicyclo[221]hept-5-enyl]methanol is a bicyclic alcohol compound with a unique structure that includes a hydroxymethyl group and a bicyclo[221]heptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2R,3S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol typically involves the Diels-Alder reaction, followed by reduction and functional group modifications. The Diels-Alder reaction between cyclopentadiene and an appropriate dienophile forms the bicyclo[2.2.1]heptane ring system. Subsequent reduction of the double bond and introduction of the hydroxymethyl group can be achieved through various reagents and conditions, such as catalytic hydrogenation and hydroxymethylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The subsequent steps, including reduction and hydroxymethylation, are carried out using industrial-grade reagents and equipment to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
[(1S,2R,3S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of substituted bicyclic compounds with various functional groups.
Scientific Research Applications
[(1S,2R,3S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1S,2R,3S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The bicyclic structure provides rigidity and specificity in binding to target molecules, which can modulate biological processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A compound with a similar bicyclic structure but different functional groups.
Phenylephrine related compound E: Another bicyclic compound with different substituents.
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy): A compound with a similar core structure but different functional groups.
Uniqueness
[(1S,2R,3S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol is unique due to its specific hydroxymethyl group and bicyclo[2.2.1]heptane ring system, which provide distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C9H14O2 |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
[(1S,2R,3S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol |
InChI |
InChI=1S/C9H14O2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h1-2,6-11H,3-5H2/t6-,7+,8-,9+ |
InChI Key |
IGHHPVIMEQGKNE-SPJNRGJMSA-N |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@H]([C@H]2CO)CO |
Canonical SMILES |
C1C2C=CC1C(C2CO)CO |
Origin of Product |
United States |
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